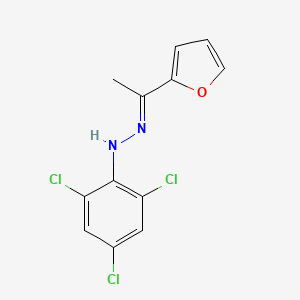

1-(2-Furyl)ethanone (2,4,6-trichlorophenyl)hydrazone

Description

Properties

IUPAC Name |

2,4,6-trichloro-N-[(E)-1-(furan-2-yl)ethylideneamino]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl3N2O/c1-7(11-3-2-4-18-11)16-17-12-9(14)5-8(13)6-10(12)15/h2-6,17H,1H3/b16-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUQJGIAIADUUCV-FRKPEAEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=C(C=C(C=C1Cl)Cl)Cl)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC1=C(C=C(C=C1Cl)Cl)Cl)/C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Furyl)ethanone (2,4,6-trichlorophenyl)hydrazone can be synthesized through the condensation reaction between 1-(2-furyl)ethanone and 2,4,6-trichlorophenylhydrazine . The reaction typically occurs in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Furyl)ethanone (2,4,6-trichlorophenyl)hydrazone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazone group to an amine.

Substitution: The trichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products:

Oxidation: Formation of oxides and other oxygenated derivatives.

Reduction: Formation of amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Synthesis of 1-(2-Furyl)ethanone (2,4,6-trichlorophenyl)hydrazone

The synthesis of this hydrazone typically involves the reaction of 1-(2-furyl)ethanone with 2,4,6-trichlorophenylhydrazine. The process can be optimized for yield and purity through various methods such as recrystallization from solvents like dimethylformamide. The resulting compound can be characterized using spectroscopic techniques such as NMR and IR spectroscopy, confirming its structural integrity and purity .

Antiglycation Potential

Recent studies have highlighted the antiglycation properties of hydrazones derived from 2,4,6-trichlorophenyl. For instance, compounds synthesized from this hydrazone exhibited significant inhibitory effects on glycation processes in proteins. Specifically, certain derivatives demonstrated IC50 values lower than that of rutin, a known standard for antiglycation activity. This suggests that these compounds could be developed as therapeutic agents against diabetic complications associated with protein glycation .

Antioxidant Activity

The antioxidant potential of hydrazones containing furan moieties has also been investigated. Compounds derived from similar structures have shown promising results in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases. The antioxidant activity is often evaluated using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl), where higher activity indicates better protective effects against oxidative damage .

Antimicrobial Properties

Hydrazones have been reported to possess antimicrobial activities against various pathogens. The incorporation of furan and trichlorophenyl groups enhances their efficacy. Studies have shown that these compounds can inhibit bacterial growth effectively, suggesting their potential use in developing new antimicrobial agents .

Case Studies and Research Findings

| Study | Findings | Applications |

|---|---|---|

| Synthesis and Evaluation of 2,4,6-Trichlorophenyl Hydrazones | Identified novel antiglycation agents with IC50 values significantly lower than rutin | Potential therapeutic agents for diabetes-related complications |

| Antioxidant Activity Evaluation | Compounds showed high antioxidant activity using DPPH assay | Development of nutraceuticals or pharmaceuticals targeting oxidative stress |

| Antimicrobial Studies | Effective against various bacterial strains | New antimicrobial formulations in clinical settings |

Mechanism of Action

The mechanism of action of 1-(2-Furyl)ethanone (2,4,6-trichlorophenyl)hydrazone involves its interaction with specific molecular targets and pathways. The compound’s hydrazone group can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., Cl, F) on the aryl ring enhance stability and reactivity. For instance, the 2,4,6-trichlorophenyl group in phosgene hydrazones increases electrophilicity, favoring nucleophilic substitution .

- Bioactivity: Chlorine substituents correlate with increased cytotoxicity. For example, 1-(5-Chloro-2-hydroxyphenyl)ethanone (2,4,6-trichlorophenyl)hydrazone (5g) demonstrated potent pro-apoptotic activity against CCRF-CEM leukemia cells, attributed to the synergistic effect of multiple Cl atoms .

Reactivity Patterns

- Stability: Fluorinated derivatives (e.g., 1-(4-Fluorophenyl)ethanone hydrazone) require stringent storage conditions (avoiding heat and moisture) due to explosive and corrosive hazards .

Cytotoxicity and Anticancer Potential

- Leukemia Cells : Derivatives like 5g (IC₅₀ < 10 µM) induce apoptosis in CCRF-CEM cells, with activity increasing with halogen substitution .

- Structure-Activity Relationship (SAR): Hydroxyl groups (e.g., in 1-(5-Chloro-2-hydroxyphenyl)ethanone hydrazone) may enhance solubility but reduce membrane permeability compared to fully halogenated analogs .

Limitations and Toxicity

- Safety Profile: Fluorophenyl and trichlorophenyl hydrazones exhibit significant health hazards (carcinogenicity, aquatic toxicity), necessitating rigorous handling protocols .

Biological Activity

1-(2-Furyl)ethanone (2,4,6-trichlorophenyl)hydrazone is a hydrazone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a furyl group and a trichlorophenyl moiety, contributing to its diverse pharmacological properties.

- Molecular Formula : C₈H₇Cl₃N₂

- Molecular Weight : 237.514 g/mol

- IUPAC Name : this compound

- CAS Number : 926386-92-7

Anticancer Activity

Research indicates that compounds similar to 1-(2-furyl)ethanone hydrazones exhibit significant anticancer properties. For instance, a study on related hydrazones demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Hydrazone A | HCT-116 (Colon) | 6.2 |

| Hydrazone B | T47D (Breast) | 27.3 |

| Hydrazone C | MCF-7 (Breast) | 43.4 |

These findings suggest that the presence of the furyl and trichlorophenyl groups may enhance the cytotoxic potential of the hydrazone derivatives through specific interactions with cellular targets.

Antimicrobial Activity

The antimicrobial efficacy of hydrazones has been documented, with various studies highlighting their effectiveness against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicates that electron-withdrawing groups like chlorines significantly enhance antibacterial activity.

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 25 |

The hydrazone's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways is believed to contribute to its antimicrobial properties.

Antioxidant Activity

Recent studies have also explored the antioxidant properties of hydrazones. The ability of these compounds to scavenge free radicals suggests potential applications in preventing oxidative stress-related diseases.

Case Studies

-

Study on Anticancer Activity :

A research article published in Pharmaceutical Research evaluated a series of hydrazones derived from various ketones, including those similar to 1-(2-furyl)ethanone. The study found that specific substitutions on the phenyl ring significantly influenced anticancer activity, with some compounds showing IC₅₀ values comparable to established chemotherapeutic agents. -

Antimicrobial Evaluation :

Another study focused on the synthesis and evaluation of novel hydrazones against a panel of bacterial strains. The results indicated that compounds featuring halogen substitutions exhibited enhanced antibacterial activity compared to their non-halogenated counterparts. -

Antioxidant Studies :

A comparative analysis demonstrated that hydrazones possess superior antioxidant capabilities when assessed using DPPH radical scavenging assays. These findings support the potential use of such compounds in dietary supplements or therapeutic agents aimed at reducing oxidative damage.

Q & A

What are the optimized synthetic routes for 1-(2-Furyl)ethanone (2,4,6-trichlorophenyl)hydrazone, and how can reaction byproducts be minimized?

Basic Synthesis:

The compound is typically synthesized via condensation of 1-(2-furyl)ethanone with 2,4,6-trichlorophenylhydrazine in a polar aprotic solvent (e.g., ethanol or DMF) under acidic catalysis (e.g., HCl or acetic acid) . Reaction monitoring via thin-layer chromatography (TLC) is critical to track progress .

Advanced Optimization:

Chlorination steps (if applicable) require strict stoichiometric control to avoid over-chlorination, which can generate azo byproducts (e.g., hexachlorobenzeneazomethane) . Solvent selection (e.g., avoiding acetic acid) and low-temperature conditions (<0°C) reduce side reactions. Post-synthesis purification via silica gel chromatography or recrystallization improves yield .

Which analytical techniques are most effective for resolving structural ambiguities in this hydrazone derivative?

Basic Characterization:

- NMR Spectroscopy: ¹H/¹³C NMR identifies hydrazone proton environments and furyl/trichlorophenyl substituents .

- X-ray Crystallography: Resolves bond angles and confirms the E/Z configuration of the hydrazone moiety .

Advanced Analysis:

- 2D NMR (COSY, HSQC): Resolves overlapping signals in crowded spectral regions, particularly for the trichlorophenyl and furyl groups .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula and detects trace impurities .

How can researchers address contradictory spectral data during structural elucidation?

Methodological Approach:

- Cross-validate NMR assignments with X-ray crystallographic data to resolve discrepancies in stereochemical assignments .

- Use computational tools (e.g., DFT calculations) to predict NMR chemical shifts and compare with experimental results .

- Re-examine synthetic intermediates to identify potential regioisomers or degradation products .

What strategies are recommended for studying the metabolic pathways of this compound in biological systems?

Experimental Design:

- In Vitro Models: Incubate the compound with liver microsomes or cytochrome P450 enzymes to identify phase I metabolites .

- Analytical Workflow: Use HPLC-MS/MS with reversed-phase columns (C18) and electrospray ionization (ESI) to detect hydroxylated or hydrolyzed metabolites .

- Isotope Labeling: Incorporate ¹³C or deuterium at key positions (e.g., hydrazone N–H) to track metabolic transformations .

How can crystallographic challenges (e.g., poor diffraction) be mitigated during structure determination?

Advanced Techniques:

- Crystal Screening: Use high-throughput crystallization kits with varied solvents (e.g., DMSO/water mixtures) to improve crystal quality .

- Data Collection: Employ synchrotron radiation for small or weakly diffracting crystals. Software like SHELXL refines structures with partial disorder .

- Twinned Crystals: Apply the TwinRotMat algorithm in SHELXL to deconvolute overlapping reflections .

What experimental approaches are used to evaluate the compound’s bioactivity in medicinal chemistry?

Basic Assays:

- Enzyme Inhibition: Screen against target enzymes (e.g., kinases or proteases) using fluorogenic substrates .

- Cytotoxicity: MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ determination .

Advanced Studies:

- Mechanistic Probes: Use fluorescently tagged derivatives to visualize cellular uptake via confocal microscopy .

- Synergy Testing: Combine with established drugs to assess additive or antagonistic effects .

How can researchers ensure compound stability during storage and experimental use?

Methodological Guidelines:

- Storage Conditions: Keep under inert atmosphere (N₂ or Ar) at –20°C in amber vials to prevent photodegradation .

- Stability Monitoring: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect decomposition .

What are the key considerations for designing structure-activity relationship (SAR) studies on this hydrazone derivative?

Strategic Design:

- Substituent Variation: Synthesize analogs with modified furyl (e.g., methyl substitution) or trichlorophenyl (e.g., dechlorinated variants) groups .

- Pharmacophore Mapping: Use molecular docking (AutoDock Vina) to identify critical interactions with biological targets .

How can conflicting bioactivity data between in vitro and in vivo models be reconciled?

Analytical Framework:

- Pharmacokinetic Profiling: Measure plasma/tissue concentrations via LC-MS to assess bioavailability .

- Metabolite Interference: Test major metabolites (e.g., hydrazide derivatives) for off-target effects .

What are the best practices for scaling up synthesis without compromising purity?

Process Optimization:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.